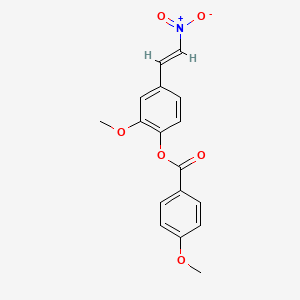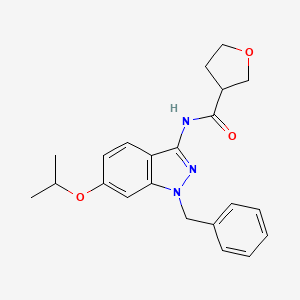
2-methoxy-4-(2-nitrovinyl)phenyl 4-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds involves multi-step chemical processes that integrate various organic synthesis techniques. For instance, a novel curcumin ester closely related to the compound was synthesized, demonstrating the intricacies involved in constructing such complex molecules. This process typically involves condensation reactions, protection and deprotection of functional groups, and purification steps to achieve the desired compound with high purity and yield (Srivastava et al., 2017).
Molecular Structure Analysis
Molecular structure analysis of similar compounds is often performed using spectroscopic techniques such as FT-IR, NMR (1H and 13C), and mass spectrometry, alongside theoretical calculations like DFT (Density Functional Theory). These methods provide detailed insights into the molecule's structure, including bond lengths, angles, and the spatial arrangement of atoms, which are crucial for understanding its reactivity and properties. For example, quantum chemical calculations have been applied to analyze the molecular structure and predict spectroscopic data for related compounds, offering valuable information about their electronic and structural characteristics (Kotan & Yuksek, 2021).
Chemical Reactions and Properties
The chemical reactions and properties of such compounds are diverse, influenced by their functional groups and molecular structure. Reactions can include nucleophilic substitution, addition reactions to the nitrovinyl group, and ester hydrolysis, each affecting the compound's chemical behavior and utility. The presence of methoxy and nitro groups can significantly impact the molecule's reactivity, as demonstrated in studies exploring the synthetic and reaction pathways of similar molecules (Yüksek et al., 2023).
Physical Properties Analysis
The physical properties of such molecules, including melting points, boiling points, solubility, and crystal structure, can be assessed through experimental techniques like X-ray diffraction and differential scanning calorimetry (DSC). These properties are essential for determining the compound's suitability for various applications, such as in materials science or pharmaceuticals. For instance, the crystal structure and solubility of related compounds provide insight into their stability and interactions with other substances (Yeong et al., 2018).
Chemical Properties Analysis
The chemical properties, including acidity/basicity, electrophilic and nucleophilic centers, and stability under different conditions, can be studied through experimental and computational methods. These properties are crucial for predicting how the compound interacts in chemical reactions and its potential applications in synthesis and industry. Studies on related compounds have explored these aspects, shedding light on their reactivity patterns and mechanisms of action (Jorge et al., 1997).
Wissenschaftliche Forschungsanwendungen
Liquid Crystal Technologies
One notable application area for related compounds is in the development of liquid crystal technologies. For instance, the synthesis and characterization of liquid crystals incorporating similar structural motifs have been extensively studied to understand their impact on the formation and stability of ferroelectric nematic phases. These phases are of interest for advanced display technologies and optical devices due to their unique electro-optical properties. Research conducted by Cruickshank et al. (2022) on low molar mass liquid crystals demonstrated the influence of lateral alkyloxy chains on the stability of ferroelectric nematic phases, offering insights into tailoring material properties for specific applications (Cruickshank, Walker, Storey, & Imrie, 2022).
Organic Synthesis and Chemical Reactivity
In organic chemistry, the reactivity of similar compounds has been explored for the synthesis of complex molecular structures. For example, studies on the reactions of N-(2,5-dimethoxyaryl)thiobenzamides have led to the synthesis of novel compounds, potentially useful for pharmaceutical development and other chemical industries. Jackson et al. (2000) discussed the synthesis of an analogue of kuanoniamine A through nitration and oxidative cyclization reactions, highlighting the versatility of these compounds in organic synthesis (Jackson, Lyon, Townsend, Bellabe, & Soltanik, 2000).
Photocatalysis and Solar Energy Conversion
Compounds with structural similarities to 2-methoxy-4-(2-nitrovinyl)phenyl 4-methoxybenzoate have been investigated for their potential in photocatalysis and solar energy conversion. Research on the photocatalytic properties of metal-loaded TiO2 catalysts for the oxidation of organic compounds under solar irradiation showcases the application of these materials in environmental remediation and sustainable chemistry. Yurdakal et al. (2017) demonstrated how metal loading on TiO2 enhances photocatalytic activity and product selectivity, offering a pathway for the efficient conversion of solar energy into chemical energy (Yurdakal, Tek, Değirmenci, & Palmisano, 2017).
Nonlinear Optical Materials
Furthermore, the nonlinear optical (NLO) properties of organotellurium compounds containing azomethine and azo groups have been studied for their potential applications in optical devices. Saadon, Ali, and Al-Fregi (2014) synthesized new organotellurium compounds and examined their NLO properties using the Z-scan technique, revealing their suitability for optical power limiting applications. This research indicates the potential of such compounds in the development of advanced optical materials for telecommunications and computing (Saadon, Ali, & Al-Fregi, 2014).
Eigenschaften
IUPAC Name |
[2-methoxy-4-[(E)-2-nitroethenyl]phenyl] 4-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO6/c1-22-14-6-4-13(5-7-14)17(19)24-15-8-3-12(9-10-18(20)21)11-16(15)23-2/h3-11H,1-2H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZIIEHAKJWHCE-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=C[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=C/[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-methoxy-4-[(E)-2-nitroethenyl]phenyl] 4-methoxybenzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{(3S*,4R*)-4-(4-methoxyphenyl)-1-[(2-methyl-1,3-thiazol-4-yl)acetyl]-3-pyrrolidinyl}acetamide](/img/structure/B5561108.png)
![3-[(2-methyl-1,3-oxazol-4-yl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5561114.png)

![1-(3-chlorophenyl)-4-[3-(3-thienyl)propanoyl]-2-piperazinone](/img/structure/B5561126.png)
![N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)-2-methoxybenzamide](/img/structure/B5561138.png)
![2-chloro-5-{[(cyclohexylamino)carbonyl]amino}benzoic acid](/img/structure/B5561144.png)
![2,5-dimethoxybenzaldehyde O-{[(4-methoxyphenyl)amino]carbonyl}oxime](/img/structure/B5561151.png)
![3-{[(3,4-dimethylphenyl)thio]methyl}benzoic acid](/img/structure/B5561159.png)
![8-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5561162.png)
![6-(2-chlorophenyl)-N-(2-fluoroethyl)-7-methyl-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5561175.png)

![2-(3,4-dimethoxyphenyl)-N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5561187.png)